

SP600125 stability in solution and storage conditions

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Compound of Interest

Compound Name: SP600125

Cat. No.: B1683917

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SP600125 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of **SP600125**, a potent JNK inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve **SP600125**?

A1: **SP600125** is soluble in DMSO and, to a lesser extent, in ethanol. It is poorly soluble or insoluble in water and aqueous buffers.^{[1][2]} For most in vitro experiments, DMSO is the recommended solvent. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.^[3] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.^[2]

Q2: What are the recommended storage conditions for **SP600125**?

A2: Proper storage is critical to maintain the potency of **SP600125**.

- As a solid (lyophilized powder): Store desiccated at -20°C and protected from light.^[1] Under these conditions, the powder is stable for at least two to four years.^{[4][5]}
- As a stock solution: Prepare aliquots of the stock solution in DMSO to avoid multiple freeze-thaw cycles.^[1] These aliquots should be stored at -20°C or -80°C. Stability in solution varies

by storage temperature, with longer stability at -80°C.[4] Once in solution, it is recommended to use it within one to three months to prevent loss of potency.[1][6]

Q3: What is the mechanism of action of **SP600125**?

A3: **SP600125** is a selective, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[6] It targets JNK1, JNK2, and JNK3 with IC50 values in the nanomolar range (40-90 nM).[2] By inhibiting JNK, **SP600125** prevents the phosphorylation of its downstream target, c-Jun, and subsequently blocks the expression of various inflammatory genes such as IL-2, COX-2, TNF-α, and IFN-γ.[1]

Q4: Are there known off-target effects for **SP600125**?

A4: While **SP600125** is highly selective for JNKs compared to other MAP kinases like ERK2 and p38, it can exhibit reduced selectivity and inhibit other protein kinases at higher concentrations.[2] For example, it has been shown to inhibit kinases such as Aurora kinase A and FLT3.[2] It is important to consider potential off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor.

Data Summary Tables

Table 1: Solubility of **SP600125**

Solvent	Maximum Concentration	Notes
DMSO	11 mg/mL to 65 mg/mL	The most common solvent.[1] [3][5] Use fresh, anhydrous DMSO.[2]
Ethanol	~0.5 mg/mL to 5 mM	Poorly soluble; gentle warming may be required.[5][6]
Water	Insoluble	Not recommended as a primary solvent.[2]
DMSO:PBS (pH 7.2) (1:2)	~0.3 mg/mL	For creating working solutions from a DMSO stock.[5]

Table 2: Storage and Stability of **SP600125**

Form	Storage Temperature	Duration of Stability	Key Recommendations
Solid Powder	-20°C	≥ 2-4 years	Store desiccated and protected from light. [1] [4] [5]
Stock Solution (in DMSO)	-20°C	1 to 3 months	Aliquot to avoid freeze-thaw cycles. [1] [6] [7]
Stock Solution (in DMSO)	-80°C	Up to 2 years	Recommended for longer-term storage. [4]

Experimental Protocols

Protocol 1: Preparation of a 25 mM **SP600125** Stock Solution in DMSO

- Weighing: Accurately weigh 10 mg of lyophilized **SP600125** powder (Molecular Weight: 220.23 g/mol).[\[1\]](#)
- Reconstitution: Add 1.82 mL of high-purity, anhydrous DMSO to the vial containing the powder.[\[1\]](#)
- Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[\[3\]](#)
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (up to 2 years).[\[1\]](#)[\[4\]](#) Always protect the solution from light.[\[1\]](#)

Protocol 2: General Protocol for In Vitro Cell Treatment

- Thaw Stock Solution: Equilibrate an aliquot of the **SP600125** stock solution to room temperature.^[6]
- Prepare Working Solution: Dilute the DMSO stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 25-50 μM).^[1] Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically $\leq 0.1\%$).
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without **SP600125**) to the cell culture medium.
- Treatment: Remove the existing medium from the cells and replace it with the medium containing **SP600125** or the vehicle control.
- Incubation: Incubate the cells for the desired period. For many applications, a pre-treatment of 15-45 minutes is used before applying a stimulus.^[1]

Troubleshooting Guide

Issue 1: Precipitate has formed in my **SP600125** stock solution upon thawing.

- Cause: The compound may have come out of solution during freezing.
- Solution: Warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.^[3] Always ensure the solution is clear before making working dilutions. To prevent this, ensure the initial dissolution was complete and consider storing at a lower concentration if the problem persists.

Issue 2: I am not observing the expected inhibition of JNK signaling.

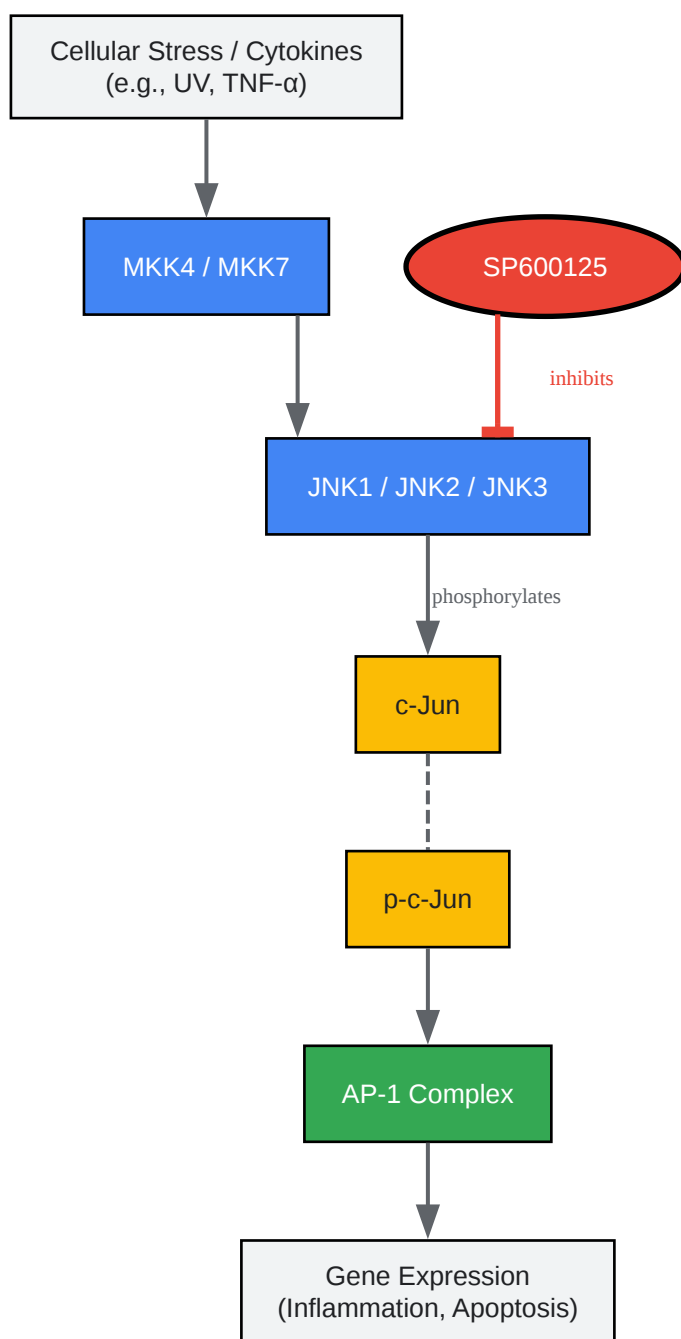
- Cause 1: Inactive Compound: The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C, exposure to light).^[1]
- Solution 1: Use a fresh aliquot or a newly prepared stock solution. Confirm the activity of a new lot of the compound.
- Cause 2: Insufficient Concentration or Treatment Time: The concentration or incubation time may not be optimal for your specific cell type and experimental conditions.

- Solution 2: Perform a dose-response and time-course experiment to determine the optimal concentration (e.g., 10-50 μ M) and duration for your model system.
- Cause 3: Cell Permeability Issues: While **SP600125** is cell-permeable, different cell lines can have varying uptake efficiencies.[\[6\]](#)
- Solution 3: Verify JNK inhibition by performing a Western blot for phosphorylated c-Jun, the direct downstream target of JNK.[\[1\]](#) A lack of reduction in p-c-Jun levels would indicate an issue with the inhibitor's activity or delivery.

Issue 3: I am observing unexpected cellular effects or toxicity.

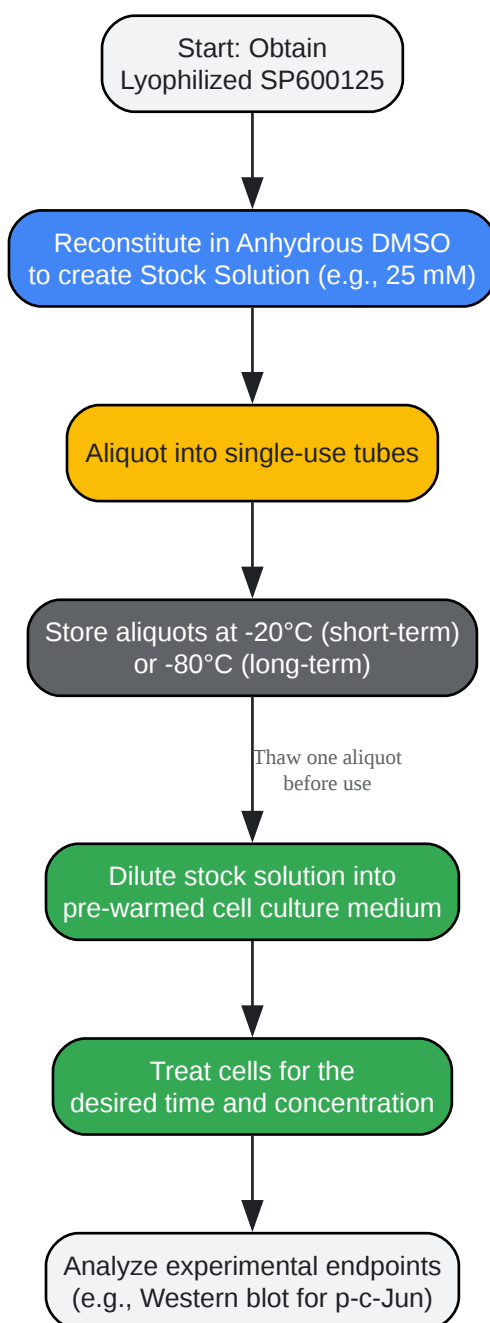
- Cause 1: High DMSO Concentration: The final concentration of the DMSO vehicle in your culture medium may be too high.
- Solution 1: Ensure the final DMSO concentration is kept low (e.g., $\leq 0.1\%$) and that your vehicle control shows no toxicity.
- Cause 2: Off-Target Effects: At high concentrations, **SP600125** can inhibit other kinases, which may lead to unintended biological effects or toxicity.[\[2\]](#)
- Solution 2: Use the lowest effective concentration of **SP600125** as determined by your dose-response experiments. Consider using a negative control compound, such as a methylated analog of **SP600125**, which has a much lower affinity for JNKs, to confirm that the observed effects are due to JNK inhibition.[\[8\]](#)[\[9\]](#)

Visual Guides



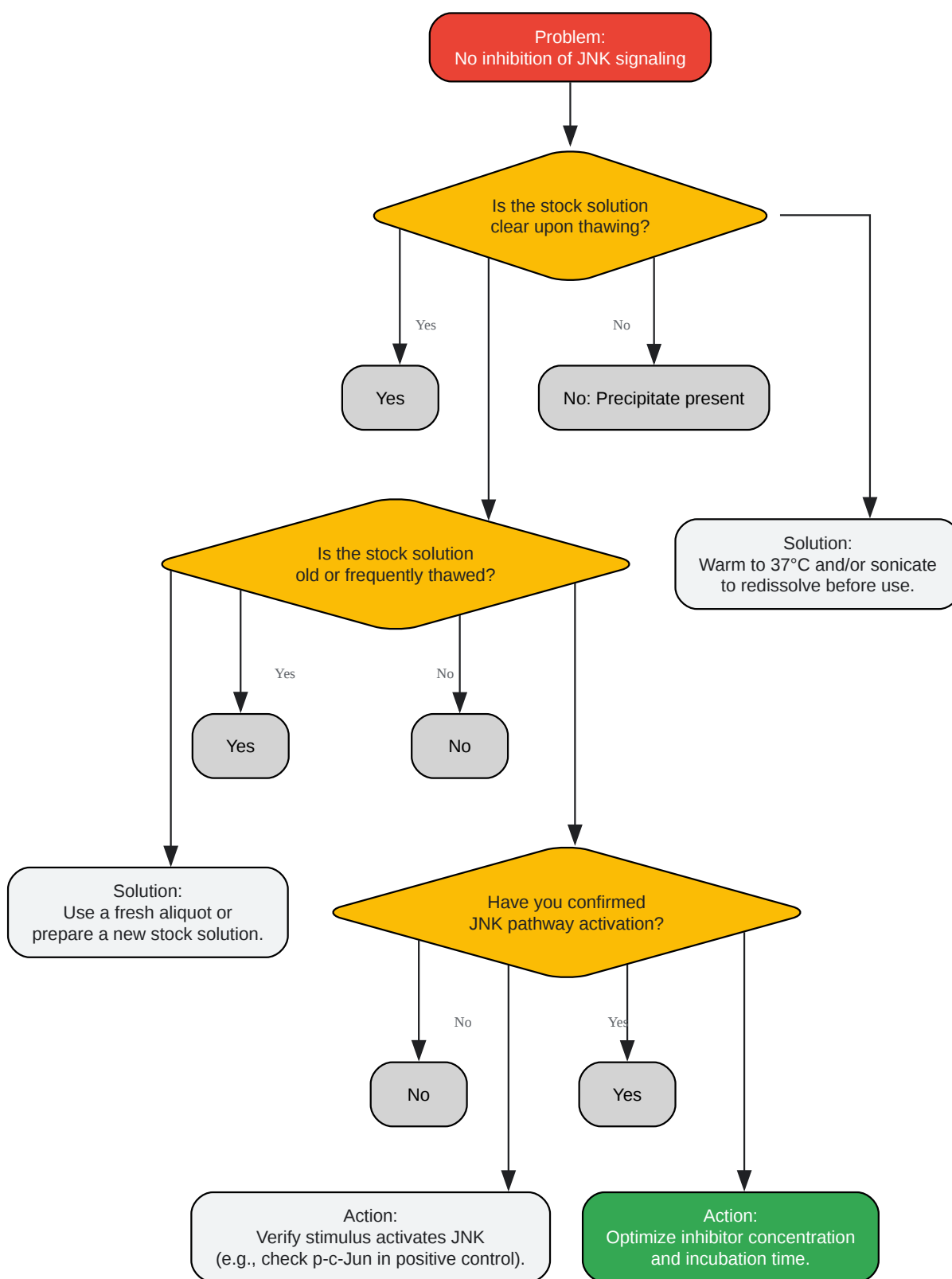
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Caption: JNK signaling pathway and the inhibitory action of **SP600125**.



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Caption: Standard experimental workflow for **SP600125** preparation and use.



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Caption: Troubleshooting flowchart for lack of JNK inhibition.

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